![molecular formula C11H21Cl2N3 B3023326 N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride CAS No. 1049752-52-4](/img/structure/B3023326.png)
N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of different starting materials to introduce the desired functional groups. For instance, the synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol) is achieved by reacting methyl (2E)-3-methoxyacrylate with excess methylhydrazine to yield 1-methyl-2-pyrazolin-5-one, which is then reacted with cyclohexanone to obtain the title compound with an 86% yield . This method suggests that a similar approach could be used to synthesize the compound , by appropriately choosing starting materials and reaction conditions that introduce the pyrazolylmethyl group to the cyclohexanamine.
Molecular Structure Analysis
The molecular structures of compounds with pyrazole and cyclohexane rings often exhibit specific conformations and interactions. For example, the molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines show effective conformations between the pyridine rings and the bridging cyclohexane rings . These findings can provide insights into the potential molecular structure of "N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride," suggesting that the pyrazole ring might be orthogonal to the plane of the cyclohexyl group, influencing the compound's overall geometry and interactions.
Chemical Reactions Analysis
The reactivity of compounds containing pyrazole and cyclohexylamine groups can vary depending on the substituents and the overall molecular context. For instance, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to give a nucleophilic substitution product, while with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, it undergoes condensation followed by hydrolysis . These reactions highlight the versatility of cyclohexylamine in forming various products and suggest that "this compound" could also participate in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are greatly influenced by their molecular structure and the nature of their intermolecular interactions. For example, the crystal packing of the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines is dominated by C–H⋯Npyridine interactions, which can lead to different dimensionalities in the resulting crystal structures . Similarly, the compound of interest may also exhibit specific physical properties such as solubility, melting point, and crystal structure, which would be influenced by its molecular interactions, such as hydrogen bonding and π-π interactions.
Safety and Hazards
properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]cyclohexanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.2ClH/c1-14-9-10(8-13-14)7-12-11-5-3-2-4-6-11;;/h8-9,11-12H,2-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZBCCJANPDLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2CCCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



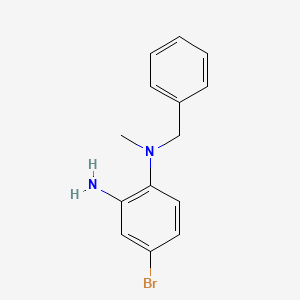
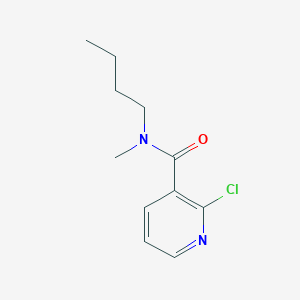

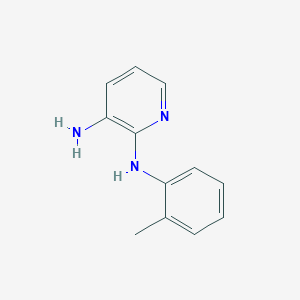
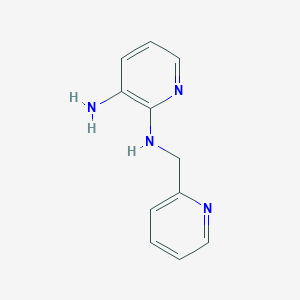
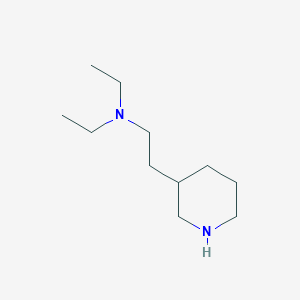
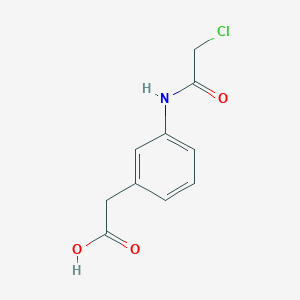
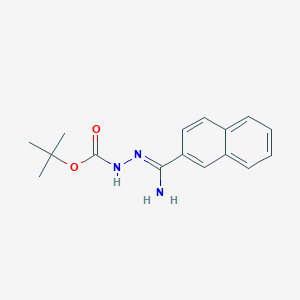
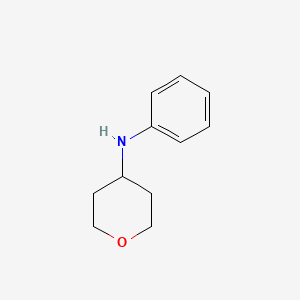
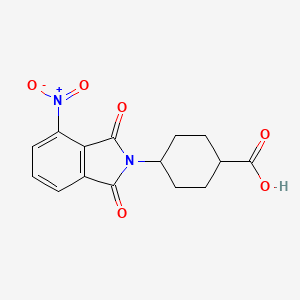
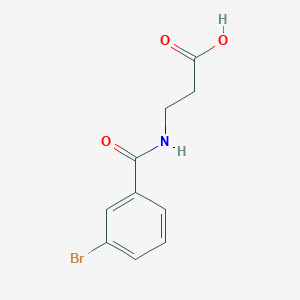
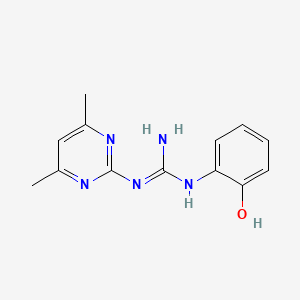
![N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B3023265.png)
